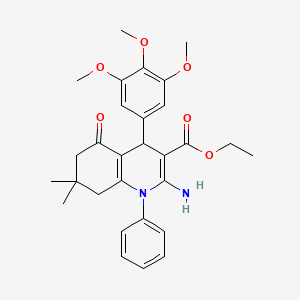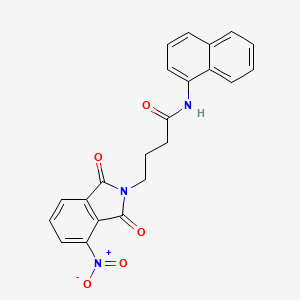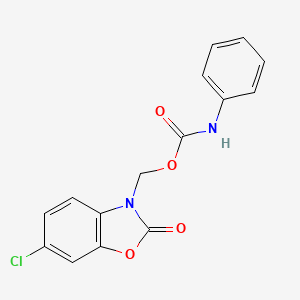![molecular formula C17H14BrNO2S2 B11541014 1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11541014.png)
1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone is an organic compound that features a bromophenyl group and a benzothiazole moiety linked via a sulfanyl-ethanone bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction where 4-bromobenzyl chloride reacts with the benzothiazole derivative.
Formation of the Sulfanyl-Ethanone Bridge: The final step involves the formation of the sulfanyl-ethanone bridge by reacting the intermediate with ethanone derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds, including enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system and the specific enzyme or receptor targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromophenyl)-2-[(6-methoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Chlorophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom, ethoxy group, and benzothiazole moiety can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H14BrNO2S2 |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C17H14BrNO2S2/c1-2-21-13-7-8-14-16(9-13)23-17(19-14)22-10-15(20)11-3-5-12(18)6-4-11/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
XULKLIDPZJXMID-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)

![3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11540951.png)

![4-Bromo-2-chloro-6-[(E)-[(2,4-dimethylphenyl)imino]methyl]phenol](/img/structure/B11540959.png)
![N'-[1-(4-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11540968.png)
![4-methyl-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540972.png)
![N-[2-(morpholine-4-carbonyl)phenyl]benzamide](/img/structure/B11540974.png)
![3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11540979.png)
![2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate](/img/structure/B11540983.png)

![7-[(2E)-2-benzylidenehydrazinyl]-1-ethyl-6-fluoro-4-oxo-N'-[(E)-phenylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B11540991.png)
![2-methoxy-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541000.png)
